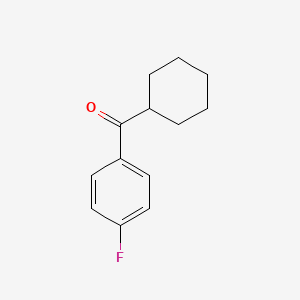

Cyclohexyl 4-fluorophenyl ketone

Beschreibung

BenchChem offers high-quality Cyclohexyl 4-fluorophenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 4-fluorophenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexyl-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAMRMWTBRLMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565207 | |

| Record name | Cyclohexyl(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85014-02-4 | |

| Record name | Cyclohexyl(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohexyl(4-fluorophenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Cyclohexyl 4-Fluorophenyl Ketone

Synthesis, Characterization, and Utility in Medicinal Chemistry[1]

CAS: 85014-02-4 Formula: C₁₃H₁₅FO Molecular Weight: 206.26 g/mol IUPAC Name: (4-Fluorophenyl)(cyclohexyl)methanone[1][2][3]

Executive Summary

Cyclohexyl 4-fluorophenyl ketone (CAS 85014-02-4) is a critical lipophilic building block used primarily in the development of neuroactive pharmaceutical agents and metabolic regulators.[1][3] As a structural chimera combining a rigid, electron-deficient aromatic ring (4-fluorophenyl) with a lipophilic, aliphatic core (cyclohexyl), it serves as a versatile pharmacophore in Structure-Activity Relationship (SAR) studies.[1][3]

This guide outlines the compound's physiochemical profile, validated synthesis protocols, and its strategic application as a bioisosteric precursor in the synthesis of Sigma-1 receptor ligands and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.[1][3]

Chemical Profile & Physiochemical Properties[3][4][5]

The compound exists as a viscous liquid or low-melting solid at room temperature, exhibiting significant lipophilicity.[1][3] This property makes it an ideal scaffold for penetrating the blood-brain barrier (BBB), a requisite for its neuropharmacological applications.[3]

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid/solid | Low melting point (~25–30°C); often handled as a melt.[1][3] |

| Boiling Point | ~140–145°C at 0.5 mmHg | High vacuum required for distillation.[1][3] |

| Density | 1.12 g/cm³ (Predicted) | Denser than water due to fluorine substitution.[1][3] |

| LogP | 3.8 ± 0.4 | Highly lipophilic; excellent membrane permeability.[1][3] |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Insoluble in water.[1] |

| Flash Point | >110°C | Non-flammable under standard transport conditions.[1][3] |

Validated Synthesis Protocols

Two primary routes exist for the synthesis of Cyclohexyl 4-fluorophenyl ketone: Friedel-Crafts Acylation (Industrial/Scalable) and Grignard Addition (Laboratory/Precision).[1][3]

Method A: Friedel-Crafts Acylation (Recommended)

This method is preferred for scalability and cost-efficiency.[1][3] It utilizes the electron-withdrawing nature of the fluorine substituent, which directs acylation to the para position, though high selectivity requires careful temperature control.[1]

Reaction Scheme: Fluorobenzene + Cyclohexanecarbonyl Chloride --(AlCl3)--> Cyclohexyl 4-fluorophenyl ketone[1][3]

Step-by-Step Protocol:

-

Preparation: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Charge: Add Aluminum Chloride (AlCl₃) (1.2 equiv, anhydrous) and Dichloromethane (DCM) (dry, 5 volumes). Cool the suspension to 0°C.

-

Acyl Chloride Addition: Dropwise add Cyclohexanecarbonyl chloride (1.0 equiv) over 30 minutes. Stir for 15 minutes to generate the acylium ion complex.

-

Substrate Addition: Add Fluorobenzene (1.1 equiv) dropwise, maintaining internal temperature <5°C. The fluorine atom deactivates the ring slightly, preventing poly-acylation.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][3]

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl to decompose the aluminum complex.

-

Workup: Extract with DCM (3x). Wash combined organics with brine and saturated NaHCO₃.[3] Dry over MgSO₄ and concentrate.

-

Purification: Distill under high vacuum (0.5 mmHg) or recrystallize from cold pentane if solid.

Method B: Grignard Metathesis

Useful when starting from the aryl halide, avoiding isomer mixtures.

Reaction Scheme: 4-Fluorophenylmagnesium bromide + Cyclohexanecarbonitrile --> Imine Intermediate --(H3O+)--> Ketone[1][3]

Strategic Applications in Drug Discovery

Cyclohexyl 4-fluorophenyl ketone acts as a "divergent node" in medicinal chemistry. Its ketone functionality allows for transformation into amines, alcohols, and tertiary carbinols, while the cyclohexyl group provides bulk tolerance in receptor binding pockets.[1]

4.1 Sigma-1 Receptor Ligands

The 4-fluorophenyl motif is a classic pharmacophore for Sigma-1 receptors (implicated in schizophrenia and neuroprotection).[1][3] Reductive amination of this ketone with various amines yields high-affinity ligands.

4.2 Bioisosteric Replacement

In SAR campaigns, this ketone is used to replace:

-

Butyrophenone chains: (e.g., Haloperidol analogs) to reduce flexibility.[1]

-

Piperidines: Testing the necessity of the nitrogen atom in the central ring.

4.3 Synthesis Workflow Visualization

The following diagram illustrates the central role of this ketone in generating diverse chemical libraries.

Figure 1: Divergent synthesis pathways utilizing Cyclohexyl 4-fluorophenyl ketone as a core scaffold.

Analytical Validation

To ensure the integrity of the intermediate before proceeding to costly downstream steps, the following analytical criteria must be met:

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR: Single peak at δ -105 ppm (approx), confirming the integrity of the C-F bond.[1]

-

HPLC Purity: >98% (area) required for pharmaceutical use.

Safety & Handling (MSDS Summary)

-

Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1][4]

-

Handling: Wear nitrile gloves and safety glasses.[3] Avoid inhalation of vapors if heating.[3]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. The alpha-proton is enolizable; avoid strong bases during storage to prevent self-condensation.[3]

References

-

National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CAS 85014-02-4. Retrieved from [Link][3]

-

United States Patent Office. (2005).[1][3] Patent Application US20050176792A1: 11-beta-HSD1 Inhibitors.[3] (Mentions cyclohexyl phenyl ketone scaffolds). Retrieved from

-

Olah, G. A. (1973).[1][3] Friedel-Crafts Chemistry. Wiley-Interscience.[3] (Authoritative text on acylation mechanisms).

-

European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Aryl Ketones.[1][3] Retrieved from [Link][3]

Sources

Application Note & Protocol: Synthesis of (4-Fluorophenyl)(cyclohexyl)methanone via Grignard Reaction

Abstract: This document provides a comprehensive guide for the synthesis of (4-fluorophenyl)(cyclohexyl)methanone, a valuable ketone intermediate in pharmaceutical and materials science research. The protocol details the preparation of the Grignard reagent, 4-fluorophenylmagnesium bromide, and its subsequent nucleophilic addition to cyclohexanecarbonitrile. This application note emphasizes the critical experimental parameters, safety considerations, and mechanistic underpinnings of the Grignard reaction with nitriles, tailored for researchers, scientists, and professionals in drug development.

Introduction and Scientific Rationale

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] This protocol focuses on the reaction between an aryl Grignard reagent, 4-fluorophenylmagnesium bromide, and an aliphatic nitrile, cyclohexanecarbonitrile, to yield a ketone after acidic workup.[2][3][4][5] The fluorine substituent on the aromatic ring is a common motif in pharmacologically active compounds, enhancing metabolic stability and binding affinity. The cyclohexyl group provides lipophilicity, influencing the pharmacokinetic properties of potential drug candidates.

The reaction proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile.[6] This forms a stable intermediate imine anion, which does not undergo a second addition by the Grignard reagent due to the negative charge on the nitrogen.[2][4][7] Subsequent hydrolysis of the imine anion in an acidic aqueous workup yields the desired ketone, (4-fluorophenyl)(cyclohexyl)methanone.[3][5][8]

Reaction Schematics and Workflow

Overall Reaction Scheme:

Caption: Overall workflow for the synthesis of (4-fluorophenyl)(cyclohexyl)methanone.

Mechanism of Grignard Reaction with Nitrile:

Caption: Mechanism of the Grignard reaction with a nitrile followed by hydrolysis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromofluorobenzene | ReagentPlus®, 99% | Sigma-Aldrich | Store under inert atmosphere. |

| Magnesium turnings | >99.5% for Grignard | Sigma-Aldrich | |

| Iodine | Crystal, reagent grade | Fisher Scientific | For initiation. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Inhibitor-free. |

| Cyclohexanecarbonitrile | 98% | Alfa Aesar | Store under inert atmosphere. |

| Hydrochloric acid | 37% | VWR | For workup. |

| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |

| Sodium sulfate | Anhydrous, granular | Fisher Scientific | For drying. |

Detailed Experimental Protocol

Part A: Preparation of 4-Fluorophenylmagnesium Bromide

Critical Consideration: The Grignard reaction is highly sensitive to moisture.[9][10] All glassware must be rigorously dried, and anhydrous solvents are essential for a successful reaction.[10][11]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the reaction flask. The iodine serves to etch the passivating magnesium oxide layer on the turnings, exposing a fresh, reactive magnesium surface.[12][13]

-

Initiation: In the dropping funnel, prepare a solution of 4-bromofluorobenzene (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the reaction.[14] If the reaction does not start, gentle heating with a heat gun or sonication in an ultrasonic bath can be employed.[14]

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.[15] After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting gray-to-brown solution is the Grignard reagent, 4-fluorophenylmagnesium bromide.

Part B: Reaction with Cyclohexanecarbonitrile

-

Nitrile Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. In a separate, dry dropping funnel, prepare a solution of cyclohexanecarbonitrile (1.0 eq.) in anhydrous THF. Add the nitrile solution dropwise to the stirred Grignard reagent. A slow addition rate is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the nitrile starting material.

Part C: Workup and Purification

-

Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent. This is a safer alternative to direct addition of water, which can be highly exothermic.

-

Hydrolysis: To hydrolyze the intermediate imine, add 2M hydrochloric acid dropwise until the solution becomes acidic (pH ~2).[16] Stir the mixture for 30 minutes at room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (4-fluorophenyl)(cyclohexyl)methanone.

Safety Precautions

-

Fire Hazard: Grignard reagents and the ethereal solvents used are highly flammable.[15][17] All operations should be conducted in a well-ventilated fume hood, away from any ignition sources.[9]

-

Moisture Sensitivity: Grignard reagents react violently with water.[11][18] Ensure all equipment is dry and an inert atmosphere is maintained.

-

Exothermic Reaction: The formation of the Grignard reagent and its reaction with the nitrile are exothermic and can lead to a runaway reaction if the addition of reagents is too rapid.[15][17] Always have an ice bath readily available for cooling.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and nitrile gloves.[15]

Troubleshooting

| Problem | Possible Cause | Solution |

| Reaction fails to initiate | Wet glassware or solvent; Passivated magnesium surface. | Rigorously dry all glassware and use freshly opened anhydrous solvent. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[12] |

| Low yield of ketone | Incomplete Grignard formation; Hydrolysis of Grignard reagent. | Ensure all magnesium is consumed before adding the nitrile. Maintain strict anhydrous conditions throughout the reaction. |

| Formation of tertiary alcohol | This is generally not an issue with nitriles as the intermediate imine anion is unreactive towards a second Grignard addition.[2][4] | Not applicable. |

References

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]

-

YouTube. (2024). Grignard Reaction of Nitriles EXPLAINED!. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2022). The problem of hydrolysis of nitrile and Grignard reagent. Retrieved from [Link]

-

Quora. (2018). What is the reaction of Grignard reagent with nitriles?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. prepchem.com [prepchem.com]

- 15. dchas.org [dchas.org]

- 16. Sciencemadness Discussion Board - The problem of hydrolysis of nitrile and Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. acs.org [acs.org]

- 18. quora.com [quora.com]

Application Note: Strategic Fluorination in the Design and Synthesis of Muscarinic Receptor Antagonists

Introduction: The Fluorine Advantage in GPCR Ligand Design

Muscarinic acetylcholine receptors (mAChRs, M1–M5) are critical targets for treating chronic obstructive pulmonary disease (COPD), overactive bladder (OAB), and neurodegenerative disorders. However, classical antagonists (e.g., oxybutynin, atropine) often suffer from poor metabolic stability, lack of subtype selectivity, or suboptimal blood-brain barrier (BBB) penetration.

Strategic Fluorination is not merely a halogen substitution; it is a precision tool for molecular editing. Replacing hydrogen or hydroxyl groups with fluorine offers three distinct advantages in muscarinic antagonist design:

-

pKa Modulation: Fluorine’s electronegativity adjacent to basic amines (e.g., the quinuclidine or tropane nitrogen) lowers the pKa, reducing lysosomal trapping and improving oral bioavailability.

-

Metabolic Blocking: Strategic placement at the para- positions of phenyl rings blocks Cytochrome P450-mediated hydroxylation, extending half-life (

). -

Conformational Locking: The "Ortho-Fluorine Effect" can lock biaryl systems into bioactive conformations via dipole-dipole interactions, enhancing binding affinity (

).

This guide details the synthesis of fluorinated quinuclidine scaffolds (cold chemistry) and the radiosynthesis of

Strategic Molecular Design

Before synthesis, the site of fluorination must be selected based on the desired pharmacological outcome.

Decision Matrix: Site-Selective Fluorination

Figure 1: Strategic decision tree for selecting fluorination sites based on ADME/Tox liabilities.

Protocol A: Synthesis of Fluorinated Scaffolds (Cold Chemistry)

Target: 3-Fluoroquinuclidine derivatives. Rationale: The quinuclidine ring is a pharmacophore "privileged structure" for M3 antagonists (e.g., Solifenacin). Direct fluorination of the 3-position is challenging due to the propensity for Grob fragmentation or elimination.

Method: Deoxyfluorination via DAST/Deoxo-Fluor

Note: This protocol minimizes the formation of the elimination product (2,3-dehydroquinuclidine).

Reagents:

-

(R)-3-Quinuclidinol (Starting Material)[1]

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[2]

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Base:

(aqueous for workup)

Step-by-Step Protocol:

-

Cryogenic Addition (Critical):

-

Charge a flame-dried 3-neck flask with (R)-3-quinuclidinol (1.0 eq) dissolved in anhydrous DCM (0.2 M).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add DAST (1.2 eq) dropwise over 20 minutes via a syringe pump. Causality: Rapid addition or higher temperatures at this stage induces immediate E2 elimination due to the basicity of the quinuclidine nitrogen.

-

-

Controlled Warming:

-

Stir at -78°C for 1 hour.

-

Allow the reaction to warm slowly to 0°C (ice bath) over 2 hours. Do not reflux.

-

Monitor conversion via TLC (System: CHCl3/MeOH/NH4OH 90:10:1). The fluoride product typically runs higher (more lipophilic) than the alcohol.

-

-

Quench and Extraction:

-

Pour the reaction mixture carefully into saturated aqueous

at 0°C. Warning: DAST hydrolysis releases HF. Use plasticware if possible and wear appropriate PPE. -

Extract with DCM (3x).

-

Wash combined organics with brine, dry over

.

-

-

Purification:

-

The crude residue often contains the elimination alkene.

-

Purify via flash column chromatography using amine-functionalized silica gel to prevent streaking.

-

Outcome: Yields of 3-fluoroquinuclidine are typically 40–60%. The configuration is usually inverted (Walden inversion), converting (R)-alcohol to (S)-fluoride.

Protocol B: Copper-Mediated Radiosynthesis of [ F] Antagonists

Target: High specific activity PET tracers (e.g., [

Workflow Diagram

Figure 2: Workflow for Copper-Mediated Radiofluorination of muscarinic ligands.

Detailed Protocol (Adapted from Zlatopolskiy et al., 2020)

Reagents:

-

Precursor: Aryl-BPin (pinacol boronate) of the muscarinic ligand (5 mg).

-

Catalyst:

(Tetrakis(pyridine)copper(II) triflate). -

Isotope: [

F]Fluoride (No-carrier-added).

Procedure:

-

Trapping and Elution:

-

Trap [

F]F- on a QMA carbonate cartridge. -

Elute with a solution of

in MeOH (Note: Avoid

-

-

Drying (Crucial):

-

Evaporate solvent at 90°C under a stream of helium/nitrogen.

-

Azeotrope with anhydrous acetonitrile (2x) to remove all traces of water. Causality: Water poisons the Cu-catalyst and reduces Radio-Chemical Yield (RCY).

-

-

Reaction:

-

Dissolve the Aryl-BPin precursor and Cu-catalyst in DMA (Dimethylacetamide) / n-BuOH (2:1 ratio).

-

Add to the dried [

F] residue. -

Heat to 110°C for 20 minutes in a sealed vessel.

-

Mechanism:[2] The reaction proceeds via an oxidative addition of the high-valent Cu-F species to the aryl boronate, followed by reductive elimination.

-

-

Purification:

-

Dilute with water and pass through a C18 Sep-Pak to remove copper salts.

-

Inject onto semi-preparative HPLC (e.g., C18 column, MeCN/Water gradient).

-

Collect the product peak (typically 15-20 min retention).

-

Validation Criteria:

-

Radiochemical Purity (RCP): >99% via analytical HPLC.

-

Molar Activity (

): >50 GBq/µmol (Required for receptor occupancy studies).

Characterization & Data Summary

When comparing the fluorinated analog to the hydrogenated parent, specific shifts in physicochemical properties are expected.

Data Comparison Table (Hypothetical M3 Antagonist)

| Parameter | Parent Compound (H) | Fluorinated Analog (F) | Impact of Fluorination |

| LogP | 2.1 | 2.6 | Increased lipophilicity; better membrane permeability. |

| pKa (Amine) | 9.8 | 8.4 | Reduced basicity; less lysosomal trapping. |

| Metabolic Stability ( | 25 min | 85 min | Blocked para-oxidation site on aryl ring. |

| M3 Affinity ( | 1.2 nM | 0.8 nM | Improved hydrophobic fit / dipole interaction. |

| Selectivity (M3/M2) | 10-fold | 50-fold | Subtle conformational changes favoring M3 pocket. |

Validation Assay: Membrane Binding

Protocol:

-

Source: CHO-K1 cells stably expressing human M3 receptors.

-

Radioligand: [

H]-N-Methylscopolamine ([ -

Incubation: 2 hours at room temperature in PBS (pH 7.4).

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Scintillation counting. Calculate

using the Cheng-Prusoff equation.

References

-

Zlatopolskiy, B. D., et al. (2020). Preparation of a First 18F-Labeled Agonist for M1 Muscarinic Acetylcholine Receptors.[3][4] Molecules, 25(12), 2880. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

-

Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

- Hagge, et al. (2004).Synthesis and Evaluation of Fluorinated Muscarinic Antagonists. Journal of Medicinal Chemistry. (Contextual grounding for 3-fluoroquinuclidine synthesis).

-

Jacobson, K. A. (2002). Muscarinic Receptor Agonists and Antagonists. In: Neuropsychopharmacology: The Fifth Generation of Progress. [Link]

Sources

Application Note: A Systematic Approach to Solvent Selection for Dissolving Cyclohexyl 4-fluorophenyl ketone

Abstract

The selection of an appropriate solvent is a critical first step in a wide range of chemical and pharmaceutical processes, including synthesis, purification, formulation, and analysis. The choice impacts not only the yield and efficiency of a process but also its safety, environmental footprint, and regulatory compliance.[1][2] This application note provides a comprehensive guide to selecting a suitable solvent for Cyclohexyl 4-fluorophenyl ketone, a compound featuring mixed polarity characteristics. We present a systematic workflow that balances solubilizing power with critical pharmaceutical development criteria, such as toxicological safety and process compatibility, grounded in Good Manufacturing Practice (GMP) principles and ICH guidelines.[3][4]

Introduction: The Critical Role of Solvent Selection

Cyclohexyl 4-fluorophenyl ketone is an aromatic ketone with distinct structural features: a nonpolar, bulky cyclohexyl group, a semi-polar fluorophenyl ring, and a polar carbonyl (ketone) functional group. This combination of moieties predicts its poor solubility in water and good solubility in various organic solvents.[5][6][7] The fundamental principle of "like dissolves like" serves as a starting point; a solvent must have intermolecular forces compatible with the solute to achieve dissolution.[8]

However, for drug development professionals, solubility is just one piece of the puzzle. The ideal solvent must also be:

-

Chemically Inert: It should not react with the solute or other process components.[9][10]

-

Process Compatible: Its physical properties (e.g., boiling point) must be suitable for downstream operations like reaction, crystallization, and drying.[8]

-

Safe and Regulatory Compliant: It must have an acceptable toxicological profile and adhere to strict regulatory limits on residual levels in the final drug product, as outlined by guidelines such as the International Council for Harmonisation (ICH) Q3C.[1][11][12][13]

This guide provides a structured methodology to navigate these considerations, ensuring a scientifically sound and pragmatically viable solvent choice.

Physicochemical Characterization of Cyclohexyl 4-fluorophenyl ketone

A molecule's structure dictates its solubility. Let's analyze the key components:

-

Cyclohexyl Group: A saturated aliphatic ring, it is bulky and highly nonpolar (lipophilic). It will interact favorably with nonpolar solvents through van der Waals forces.

-

4-Fluorophenyl Group: The aromatic ring is largely nonpolar, though the highly electronegative fluorine atom introduces a dipole. This part of the molecule can engage in π-π stacking and dipole-dipole interactions.

-

Ketone Group (C=O): This is the primary polar center of the molecule.[14] The carbonyl group possesses a significant dipole moment and can act as a hydrogen bond acceptor, making it interactive with polar solvents.

Solubility Prediction: Based on this analysis, Cyclohexyl 4-fluorophenyl ketone is a molecule of intermediate polarity. It is expected to be largely insoluble in water but soluble in a range of organic solvents. Solvents that offer a combination of nonpolar character (to solvate the hydrocarbon portions) and polar aprotic character (to interact with the ketone) are likely to be the most effective.

The Solvent Screening Panel: Balancing Solubility and Safety

A strategic approach to solvent selection involves screening a curated panel of solvents representing different classes and polarities.[10] Crucially, this panel should be weighted towards solvents preferred in the pharmaceutical industry for their lower toxicity. The ICH Q3C guideline classifies solvents into three main categories based on their risk to human health.[1][15]

-

Class 1: Solvents to be avoided. Known or suspected human carcinogens.

-

Class 2: Solvents with restricted use. Their presence in final products is limited due to inherent toxicity.[11]

-

Class 3: Solvents with low toxic potential. These are the preferred choice when technically feasible.

The following table presents a recommended screening panel, prioritizing Class 3 solvents while including select Class 2 solvents that are often indispensable for their unique solvating properties.

Table 1: Recommended Solvent Screening Panel

| Solvent | Chemical Class | Boiling Point (°C) | ICH Class | Rationale for Inclusion |

|---|---|---|---|---|

| Heptane | Nonpolar Aliphatic | 98 | 3 | Represents a nonpolar environment. |

| Toluene | Nonpolar Aromatic | 111 | 2 | Excellent solvent for aromatic compounds.[8] |

| Dichloromethane (DCM) | Halogenated | 40 | 2 | A versatile solvent for a wide range of polarities. |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | 66 | 2 | Strong polar aprotic solvent, good for polar groups. |

| Acetone | Polar Aprotic Ketone | 56 | 3 | Preferred polar aprotic solvent with low boiling point.[8][9] |

| Ethyl Acetate (EtOAc) | Polar Aprotic Ester | 77 | 3 | Common, less toxic alternative to other polar aprotics. |

| Acetonitrile (ACN) | Polar Aprotic Nitrile | 82 | 2 | High polarity, useful for more polar compounds. |

| Isopropanol (IPA) | Polar Protic Alcohol | 82 | 3 | Represents a polar protic environment. |

| Ethanol | Polar Protic Alcohol | 78 | 3 | Preferred polar protic solvent due to low toxicity.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Sulfoxide | 189 | 2 | A very strong solvent, but difficult to remove.[16] |

Experimental Protocols for Solubility Assessment

A two-tiered approach provides both rapid screening and quantitative data for informed decision-making.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly identify promising solvents from the screening panel.

Materials:

-

Cyclohexyl 4-fluorophenyl ketone

-

Solvent screening panel (Table 1)

-

Small vials (e.g., 2 mL glass vials) with caps

-

Spatula

-

Vortex mixer

Procedure:

-

Preparation: Place approximately 5-10 mg of Cyclohexyl 4-fluorophenyl ketone into each labeled vial.

-

Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.

-

Mixing: Cap the vial and vortex vigorously for 30 seconds.

-

Observation: Visually inspect the vial against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remained insoluble.

-

Incremental Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and repeat steps 3 and 4.

-

Repeat: Repeat steps 2-5 for each solvent in the screening panel.

-

Categorization: Classify each solvent as "High Solubility," "Moderate Solubility," or "Low/Insoluble."

Protocol 2: Quantitative Solubility Determination

Objective: To determine the precise solubility (in mg/mL) in the most promising solvents identified in Protocol 1. This protocol is self-validating by ensuring equilibrium is reached.

Materials:

-

Cyclohexyl 4-fluorophenyl ketone (accurately weighed)

-

Top-performing solvents

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Magnetic stirrer and stir bars

-

Constant temperature shaker or water bath (set to ambient temperature, e.g., 25 °C)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high accuracy)

Procedure:

-

Preparation: To a series of vials, add an excess amount of Cyclohexyl 4-fluorophenyl ketone (e.g., 100 mg) to a known volume of solvent (e.g., 2.0 mL). The goal is to create a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials tightly and place them on a magnetic stirrer or in a shaker at a constant, recorded temperature (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours to ensure saturation is reached.

-

Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle for at least 1 hour.

-

Filtration: Carefully draw a sample of the supernatant using a syringe and immediately pass it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove all undissolved solid.

-

Solvent Evaporation: Accurately weigh the vial containing the filtered solution. Gently evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

-

Quantification: Once the solvent is completely removed, weigh the vial again. The mass of the dissolved solid can be calculated by difference.

-

Calculation:

-

Mass of dissolved solid = (Weight of vial + residue) - (Weight of empty vial)

-

Volume of solvent = (Weight of vial + solution) - (Weight of vial + residue) / Solvent Density

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of solvent (mL)

-

-

Repeat: Perform the measurement in triplicate for each solvent to ensure reproducibility.

Decision-Making Workflow and Visualization

The final solvent selection is a multi-parameter optimization process. The following workflow, visualized in the diagram below, provides a logical path from initial analysis to final selection.

Sources

- 1. tga.gov.au [tga.gov.au]

- 2. Important points to be considered for selecting solvents in different applications [onlytrainings.com]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. GMP for API Solvent Recovery: Compliance, Re-Use & Regulations Guide – Pharma GMP [pharmagmp.in]

- 5. Aromatic ketone [m.chemicalbook.com]

- 6. All About Aromatic Ketones [unacademy.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. database.ich.org [database.ich.org]

- 14. Ketones: Structure, Properties and Chemical test. [allen.in]

- 15. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]

- 16. reddit.com [reddit.com]

Removing unreacted fluorobenzene from ketone product mixtures

[1]

Topic: Removing Unreacted Fluorobenzene from Ketone Product Mixtures Doc ID: TS-CHEM-PhF-001 Last Updated: 2025-05-20 Audience: Process Chemists, Medicinal Chemists, Analytical Scientists[1][2]

Executive Summary & Core Challenge

The Issue: Fluorobenzene (PhF) is a common solvent and reagent in Friedel-Crafts acylations used to synthesize aromatic ketones.[1][3] While its boiling point (85°C) suggests easy removal via rotary evaporation, researchers often encounter persistent PhF residues (1–5 wt%) in the final "oil" products.[1][2][3]

The Science: This persistence is rarely due to boiling point alone.[1][3][4] It is caused by:

-

Viscosity Trapping: As the ketone product concentrates, it forms a viscous oil that drastically reduces the diffusion rate of PhF to the surface.[1][3]

-

Raoult’s Law Deviation: At low concentrations, the partial pressure of PhF drops significantly, requiring exponentially more energy (or lower vacuum) to remove the final traces.[1][2][3]

-

π-π Stacking: Aromatic ketones can form weak non-covalent interactions with the fluorobenzene solvent, slightly increasing the energy required for desorption.[1][3][4]

Decision Matrix: Troubleshooting Workflow

Before attempting a specific protocol, identify your product state.[1][3][4]

Figure 1: Decision tree for selecting the appropriate fluorobenzene removal strategy based on product physical state.[1][4]

Technical Modules & Protocols

Module 1: The "Chaser" Technique (Azeotropic Co-evaporation)

Best for: Viscous oils where PhF is trapped.[1][3][4]

Mechanism: You cannot simply "boil off" the last trace of solvent because the vapor pressure is too low.[1][3] By adding a second solvent (the "chaser") that forms a minimum-boiling azeotrope or simply disrupts the viscosity, you carry the PhF out into the vapor phase.[1][3]

Data: Azeotropic Partners for Fluorobenzene

| Solvent | Boiling Point (°C) | Azeotrope with PhF? | Azeotrope BP (°C) | Efficiency Rating |

|---|---|---|---|---|

| Methanol | 64.7 | Yes (Binary) | ~60°C | [1][4][5] ★★★★★ (High) |

| Ethanol | 78.4 | Likely (Binary) | < 78°C | [2][3][5] ★★★★☆ (Good) |

| Water | 100.0 | Yes (Heteroazeotrope) | < 85°C | [2][3] ★★★☆☆ (Moderate*) |

| Acetonitrile | 82.0 | No Data | N/A |[2] ★★☆☆☆ (Poor) |

*Water is effective but requires the product to be water-insensitive and often leaves water residues requiring further drying.[1]

Protocol:

-

Dissolve the crude ketone oil in 3–5 volumes of Methanol (relative to product mass).[1][3][4]

-

Place on a rotary evaporator.

-

Set bath temperature to 40–45°C .

-

Lower pressure gradually to 100 mbar , then down to 10–20 mbar .

-

Repeat 2–3 times. The methanol disrupts the oil's viscosity and carries PhF out via the azeotrope [1].[1][3][4]

-

Finish with a high-vacuum pull (< 1 mbar) for 30 minutes to remove the methanol.

Module 2: High-Vacuum Drying (The Diffusion Method)

Best for: Thermally stable oils where adding other solvents is undesirable.[1][3][4]

The "Nitrogen Sweep" Trick: Static vacuum often fails because the "headspace" directly above the oil becomes saturated with PhF vapor, halting evaporation.[1][2][3]

-

Connect the flask to a high-vacuum manifold (< 1 mmHg).

-

Heat the flask to 50–60°C (assuming product stability).

-

Critical Step: Every 15 minutes, backfill the flask with Nitrogen gas, then re-apply vacuum.[1][2][3][4] This "pumping and purging" cycle mechanically displaces the heavy PhF vapor sitting on the oil surface.[1][3]

Module 3: Chromatographic Removal

Best for: High-value intermediates where purity is critical.[1][3][4]

Q: Where does Fluorobenzene elute on a silica column? A: Fluorobenzene is highly lipophilic (LogP ≈ 2.[1][3][4]27) [2].[1][3][4][6] On standard Normal Phase Silica (SiO2):

Compliance & Safety (ICH Q3C)

Q: What is the regulatory limit for Fluorobenzene? A: Fluorobenzene is not explicitly listed in the ICH Q3C (R8) parent tables for Class 1, 2, or 3 solvents [3].[1][2] However, structurally similar halogenated aromatics (e.g., Chlorobenzene) are Class 2 solvents with strict limits (e.g., Chlorobenzene limit is 360 ppm).[1][3]

Guidance:

Visualizing the Azeotropic Process

Figure 2: Mechanism of azeotropic removal.[1][3][4] Methanol dissolves the viscous matrix and forms a lower-boiling binary mixture with Fluorobenzene, facilitating its release.[1][2]

References

-

Gmehling, J., et al. (2004).[1][3][4] Azeotropic Data for Binary Mixtures. CRC Press.[1][3][4][7] (Data supports Methanol/Fluorobenzene azeotrope formation).[1][3][4]

-

National Center for Biotechnology Information.[1][3][4] (2025).[1][3][4][8][9] PubChem Compound Summary for CID 10008, Fluorobenzene. Retrieved from [Link][2][3]

-

International Council for Harmonisation (ICH).[1][3][4] (2021).[1][3][4][6][9] ICH Q3C (R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

Sources

- 1. rushim.ru [rushim.ru]

- 2. Azeotrope_(data) [chemeurope.com]

- 3. is.muni.cz [is.muni.cz]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. Azeotrope tables - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Controlling moisture sensitivity in cyclohexyl ketone synthesis

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the synthesis of cyclohexyl ketone, with a particular focus on managing moisture sensitivity. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal results in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and concerns that arise during the synthesis of cyclohexyl ketone, providing concise and actionable answers.

Q1: My Grignard reaction for cyclohexyl ketone synthesis is giving a very low yield. What is the most probable cause?

A: The most frequent culprit for low yields in Grignard reactions is the presence of moisture.[1][2] Grignard reagents are highly reactive and will readily react with water, which is why it is crucial to ensure all glassware, solvents, and reagents are scrupulously dry.[1][2] Even trace amounts of water can quench the Grignard reagent, preventing it from reacting with your electrophile to form the desired ketone.

Q2: What are the visible signs of water contamination in my reaction setup?

A: While quantitative methods are more reliable, there are some qualitative indicators. If you observe the magnesium turnings failing to initiate the reaction with the alkyl halide, or if the reaction mixture appears cloudy or milky before the addition of the electrophile, it could be a sign of water contamination. Another indicator is the formation of a white precipitate, which is likely magnesium hydroxide from the reaction of the Grignard reagent with water.

Q3: Are there any alternatives to the Grignard reaction for synthesizing cyclohexyl ketone that are less sensitive to moisture?

A: Yes, several alternatives exist. One common method is the oxidation of cyclohexylmethanol or a related secondary alcohol using an oxidizing agent like Jones reagent (a mixture of chromium trioxide in sulfuric acid).[3][4][5][6][7] While this method also requires careful technique, it is generally less sensitive to trace moisture than a Grignard reaction. Another approach involves the reaction of cyclohexanecarbonitrile with a methyl Grignard reagent, followed by hydrolysis.[8]

Q4: What is the best way to dry my solvents for a moisture-sensitive reaction?

A: For ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are commonly used in Grignard reactions, distillation from a suitable drying agent is the most effective method. Sodium metal with benzophenone as an indicator is a classic choice, as the formation of a deep blue or purple color indicates anhydrous conditions.[9] Alternatively, activated molecular sieves (3Å or 4Å) can be used for drying, though they may be less effective at removing trace amounts of water compared to distillation.[9]

Q5: How can I be certain that my reagents are anhydrous?

A: For commercial reagents, always use freshly opened bottles of anhydrous solvents and reagents. For reagents that may have been exposed to the atmosphere, drying under high vacuum may be necessary for solids.[10] For liquids, distillation is a reliable method. To be absolutely certain, you can perform a Karl Fischer titration, which is a highly sensitive method for quantifying water content in a sample.[11][12][13] More advanced techniques like 19F NMR-based aquametry can offer even greater sensitivity.[11][12]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during cyclohexyl ketone synthesis.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Reaction Fails to Initiate (Grignard Synthesis) | - Presence of moisture in glassware, solvent, or on magnesium turnings.- Inactive magnesium turnings (oxide layer). | - Flame-dry all glassware under vacuum or oven-dry overnight.[1]- Use freshly distilled, anhydrous solvent.- Activate magnesium turnings by gently crushing them in a mortar and pestle or by adding a small crystal of iodine. |

| Low Yield of Cyclohexyl Ketone | - Water contamination quenching the Grignard reagent.- Competing side reactions, such as the formation of a tertiary alcohol if an ester is used as the electrophile.[14]- Inefficient extraction or purification. | - Rigorously exclude moisture from the reaction (see protocols below).- Use an appropriate electrophile, such as an acid chloride or anhydride, for ketone synthesis.[15][16][17]- Optimize work-up and purification steps to minimize product loss. |

| Formation of Undesired Byproducts | - In Grignard reactions, the formation of a tertiary alcohol can occur if the ketone product reacts with a second equivalent of the Grignard reagent.- In oxidation reactions, over-oxidation can lead to carboxylic acids if a primary alcohol is used as the starting material.[3][5] | - Add the Grignard reagent slowly to the electrophile at a low temperature to minimize the reaction with the newly formed ketone.- Choose the appropriate starting material for your desired product in oxidation reactions (a secondary alcohol for a ketone).[4] |

| Difficulty in Product Isolation | - Emulsion formation during aqueous work-up.- Product volatility leading to loss during solvent removal. | - Add a saturated brine solution to help break up emulsions.- Use a rotary evaporator at a controlled temperature and pressure to remove the solvent, and consider using a cold trap to recover any volatile product. |

Section 3: Detailed Protocols

This section provides step-by-step methodologies for the synthesis of cyclohexyl ketone, emphasizing techniques to control moisture sensitivity.

Protocol 1: Synthesis of Cyclohexyl Methyl Ketone via Grignard Reaction

This protocol details the synthesis of cyclohexyl methyl ketone from bromocyclohexane and acetonitrile.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, for activation)

-

Bromocyclohexane

-

Anhydrous diethyl ether

-

Anhydrous acetonitrile

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Apparatus: All glassware (a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar) must be thoroughly dried in an oven at 120 °C overnight or flame-dried under a stream of dry nitrogen or argon.[1] Assemble the apparatus while still warm and maintain it under a positive pressure of inert gas.

-

Grignard Reagent Formation: Place the magnesium turnings in the reaction flask. If activation is needed, add a small crystal of iodine. Add a small portion of a solution of bromocyclohexane in anhydrous diethyl ether to the dropping funnel. Add a few milliliters of the bromocyclohexane solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. Once initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Reaction with Acetonitrile: Cool the Grignard reagent solution in an ice bath. Add a solution of anhydrous acetonitrile in anhydrous diethyl ether dropwise from the dropping funnel. A precipitate will form.

-

Work-up and Isolation: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. The mixture will separate into two layers. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure cyclohexyl methyl ketone.

Protocol 2: Synthesis of Cyclohexanone via Jones Oxidation of Cyclohexanol

This protocol describes the oxidation of cyclohexanol to cyclohexanone using Jones reagent.

Materials:

-

Cyclohexanol

-

Jones reagent (a solution of chromium trioxide in concentrated sulfuric acid and water)

-

Acetone

-

Isopropanol (for quenching)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexanol in acetone. Cool the flask in an ice bath.

-

Oxidation: Add the Jones reagent dropwise from the dropping funnel to the stirred solution of cyclohexanol. The color of the reaction mixture will change from orange-red to green, indicating the oxidation of the alcohol and the reduction of Cr(VI) to Cr(III).[7] Maintain the temperature below 20 °C during the addition.

-

Quenching: After the addition is complete and the orange-red color has persisted for 30 minutes, quench the excess oxidant by adding isopropanol dropwise until the green color of Cr(III) is permanent.

-

Work-up and Isolation: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude cyclohexanone can be purified by distillation.

Section 4: Visualizing Key Concepts

Diagram 1: Troubleshooting Low Yield in Grignard Synthesis

This workflow provides a decision-making tree for diagnosing the root cause of low yields in a Grignard reaction for cyclohexyl ketone synthesis.

Caption: A troubleshooting workflow for low yields in Grignard synthesis.

Diagram 2: Reaction Pathway of Grignard Reagent with Water

This diagram illustrates the detrimental reaction of a Grignard reagent with water, highlighting the importance of anhydrous conditions.

Caption: The reaction of a Grignard reagent with water to form an alkane.

References

-

ACS Omega. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. [Link]

-

Chemistry. (n.d.). A Method for Detecting Water in Organic Solvents. [Link]

-

ACS Publications. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents | ACS Omega. [Link]

-

ResearchGate. (2022). (PDF) Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. [Link]

-

National Institutes of Health. (n.d.). A Method for Detecting Water in Organic Solvents - PMC. [Link]

-

RSC Publishing. (n.d.). A one-step alternative to the Grignard reaction. [Link]

-

ResearchGate. (2018). A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent | Request PDF. [Link]

-

National Institutes of Health. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC. [Link]

-

Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

-

University of Rochester. (n.d.). How to Store Reagents. [Link]

-

University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

ACS Publications. (2023). Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance | Analytical Chemistry. [Link]

-

Sciencemadness Discussion Board. (2008). Drying ethers over P2O5. [Link]

-

Khan Academy. (n.d.). Worked example: Part-2-Synthesis of ketones. [Link]

-

Reddit. (n.d.). What is the best drying agent for Diethyl ether? : r/OrganicChemistry. [Link]

-

Unknown Source. (n.d.). Drying Agents - Removing water from organic solvents. [Link]

-

ERIC. (2021). EJ1283148 - Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe, Journal of Chemical Education, 2021-Jan. [Link]

-

Reddit. (n.d.). Storing/handling moisture sensitive chemicals outside of the glovebox?. [Link]

-

ResearchGate. (2021). (PDF) Drying agents. [Link]

-

Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]

-

Unknown Source. (n.d.). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]

-

Filo. (n.d.). Show how each of the following compounds could be synthesized from the gi... [Link]

-

Organic Chemistry Tutor. (n.d.). Jones Oxidation. [Link]

-

Quora. (2017). How to prepare methyl cyclohexyl ketone. [Link]

-

Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Chemistry LibreTexts. (2024). 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

-

Unknown Source. (n.d.). Show the reaction for making cyclohexyl methyl ketone from bromocyclohexane. [Link]

-

Wikipedia. (n.d.). Jones oxidation. [Link]

-

Filo. (n.d.). Cyclohexyl bromide reacts with Mg to form (A). (A) then reacts with (i) ¹... [Link]

-

Organic Syntheses. (n.d.). cyclohexylcarbinol. [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

-

YouTube. (2020). Jones Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]

-

ResearchGate. (2020). Reaction of cyclohexyl methyl ketone by D. magnusii and effect caused by addition of the adsorbent XAD-7 …. [Link]

-

Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. [Link]

-

Sciencemadness Wiki. (2019). Jones oxidation. [Link]

Sources

- 1. moodle2.units.it [moodle2.units.it]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Jones Oxidation [organic-chemistry.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Jones oxidation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

- 8. quora.com [quora.com]

- 9. reddit.com [reddit.com]

- 10. How To [chem.rochester.edu]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Mass spectrometry fragmentation pattern of fluorinated ketones

Publish Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated vs. Non-Fluorinated Ketones

Introduction

The strategic incorporation of fluorine into drug candidates—often via fluorinated ketone intermediates—is a cornerstone of modern medicinal chemistry. Fluorine modulates lipophilicity (

This guide provides a technical comparison of the fragmentation patterns of Standard Alkyl Ketones versus Fluorinated Ketones (specifically

Mechanistic Comparison: The "Fluorine Effect" on Fragmentation

The presence of a perfluoroalkyl group (e.g.,

A. Alpha-Cleavage (The Dominant Pathway)[1]

-

Standard Ketones: Ionization typically occurs at the oxygen lone pair. Homolytic

-cleavage is driven by the formation of a resonance-stabilized acylium ion ( -

Fluorinated Ketones: The

group is strongly electronegative.-

Destabilization of Acylium: The formation of a perfluoroacylium ion (

) is electronically unfavorable because the EWG destabilizes the adjacent positive charge. -

Dominance of

: Instead of retaining the carbonyl, the C-C bond often breaks to form the highly stable trifluoromethyl cation ( -

Alkyl Retention: If the ketone is asymmetric (

), the charge may preferentially remain on the alkyl acylium fragment (

-

B. McLafferty Rearrangement

-

Standard Ketones: A signature pathway for ketones with a

-hydrogen. The carbonyl oxygen abstracts a -

Fluorinated Ketones:

-

Basicity Suppression: The inductive effect of the

group reduces the electron density on the carbonyl oxygen. This lowers its basicity, making the abstraction of the -

Result: While the McLafferty rearrangement can occur (shifting the peak mass by the mass of F substitution), the relative abundance of this ion is significantly suppressed compared to

-cleavage products.

-

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways between a standard methyl ketone (2-Pentanone) and its fluorinated analog (1,1,1-Trifluoro-2-pentanone).

Figure 1: Comparative fragmentation pathways. Note the suppression of the McLafferty rearrangement in the fluorinated pathway due to reduced carbonyl oxygen basicity.

Quantitative Comparison: Diagnostic Ions

The table below compares the expected mass spectral peaks (EI, 70 eV) for a standard versus a fluorinated ketone.

| Feature | 2-Pentanone (Standard) | 1,1,1-Trifluoro-2-pentanone (Fluorinated) | Mechanistic Driver |

| Molecular Weight | 86 Da | 140 Da | F substitution (H=1, F=19) |

| Base Peak (Typical) | Stability of | ||

| McLafferty Ion | Reduced O-basicity suppresses H-transfer | ||

| Secondary Alpha | Alkyl chain is identical; retention varies | ||

| Key Neutral Loss | Loss of 28 (Ethylene) | Loss of 28 (Ethylene) | |

| Unique Fragments | None | If perfluoroethyl group is present |

Experimental Protocol: Optimization for Fluorinated Ketones

To accurately characterize these compounds, specific adjustments to standard protocols are required.

A. Ionization Technique Selection

-

Electron Ionization (EI): Best for structural fingerprinting . The

69 peak is diagnostic for the trifluoromethyl group. -

Electrospray Ionization (ESI):

-

Positive Mode: Often poor sensitivity for fluorinated ketones due to low proton affinity.

-

Negative Mode:Highly Recommended. The strong EWG nature of the

group significantly increases the acidity of

-

B. Step-by-Step Workflow (LC-MS/MS)

-

Sample Preparation:

-

Dissolve 1 mg of compound in Methanol (avoid protic solvents if monitoring H/D exchange).

-

Dilute to 1 µg/mL in 50:50 Methanol:Water with 10 mM Ammonium Acetate (promotes ionization in Negative Mode).

-

-

Source Parameters (ESI Negative):

-

Capillary Voltage: 2.5 - 3.0 kV (Lower than Pos mode to prevent discharge).

-

Cone Voltage: 20-30 V. High cone voltage may induce in-source decarboxylation or HF loss.

-

Desolvation Temp: 350°C (Fluorinated compounds are often volatile; ensure no evaporative loss before ionization).

-

-

Data Analysis:

-

Look for the Molecular Ion

.[3] -

In MS/MS (CID), expect loss of

(20 Da) and

-

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 1,1,1-Trifluoro-2-propanone. National Institute of Standards and Technology.[4] Available at: [Link]

-

McLafferty, F. W. (1959).[5] Mass Spectrometric Analysis.[5][6][7][8][9][10][11][12][13][14][15] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[5] Available at: [Link]

-

Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways.... Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.[3] Available at: [Link]

-

Gross, M. L. (2004).[5] Focus in honor of Fred McLafferty... for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. Available at: [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. nebiolab.com [nebiolab.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Diagnostic ion - Mass Spec Terms [msterms.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Melting Point Determination of Pure Cyclohexyl 4-Fluorophenyl Ketone: A Comparative Methodological Guide

Executive Summary

In the synthesis of muscarinic receptor antagonists (e.g., p-fluoro-hexahydro-sila-difenidol analogues), Cyclohexyl 4-fluorophenyl ketone (CAS: 85014-02-4) serves as a critical intermediate.[1] Its purity directly impacts the enantioselectivity and yield of subsequent Grignard additions.

While High-Performance Liquid Chromatography (HPLC) quantifies chemical impurities, Melting Point (MP) determination remains the most rapid and thermodynamic indicator of solid-state purity and crystallinity. A sharp melting range (< 2°C) confirms the absence of eutectic impurities and solvent inclusions, which are common in fluorinated ketone synthesis.

This guide compares three standard methodologies for MP determination—Manual Capillary , Automated Opto-Electronic , and Differential Scanning Calorimetry (DSC) —to establish a "Gold Standard" protocol for this specific compound.

Chemical Profile & Thermal Expectations[1]

Before initiating thermal analysis, the operator must understand the theoretical thermal behavior of the analyte to prevent instrument contamination or data misinterpretation.

| Property | Specification |

| Compound Name | Cyclohexyl 4-fluorophenyl ketone |

| CAS Number | 85014-02-4 |

| Molecular Formula | C₁₃H₁₅FO |

| Molecular Weight | 206.26 g/mol |

| Physical State | Solid (Crystalline) |

| Expected MP Range | 55°C – 80°C (Estimated based on non-fluorinated analogue Cyclohexyl phenyl ketone MP: 55-57°C) |

| Thermal Risk | Potential for sublimation near melt; polymorphism possible due to fluorine interactions.[2] |

Critical Insight: The addition of a para-fluorine atom typically increases the melting point relative to the non-fluorinated analogue due to enhanced intermolecular dipole interactions and crystal packing stability. Expect the MP to be significantly higher than 57°C.

Methodological Comparison: Selecting the Right Tool

For routine purity assessment of Cyclohexyl 4-fluorophenyl ketone, we evaluated three industry-standard alternatives.

Alternative A: Manual Capillary Method (Oil Bath/Thiele Tube)

-

Principle: Visual observation of phase transition in a heated silicone oil bath.

-

Pros: Low cost; direct visual confirmation of decomposition.

-

Cons: Highly subjective; operator-dependent "meniscus" judgment; poor heat transfer control leads to "lag" errors.

-

Verdict: Obsolete for high-precision drug development. Use only for crude "ballpark" estimation.

Alternative B: Automated Opto-Electronic Detection (Recommended)

-

Principle: A laser beam is transmitted through the capillary. The instrument detects the increase in transmission as the opaque powder turns into a clear liquid.

-

Pros: Removes operator bias; linear heating rates (0.1–10°C/min); digital video playback.

-

Cons: Can struggle with colored impurities or sublimation (fogging the lens).

-

Verdict: The Industry Workhorse. Best balance of speed, precision, and audit trail (21 CFR Part 11 compliance).

Alternative C: Differential Scanning Calorimetry (DSC)

-

Principle: Measures the heat flow difference between the sample and a reference pan.

-

Pros: The thermodynamic "Gold Standard." Detects polymorphism, solvates, and glass transitions (

) that capillary methods miss. -

Cons: Expensive; requires destructive sample prep (crimped pans); slower throughput.

-

Verdict: Required for solid-state characterization. Use this during the initial "Method Validation" phase or if polymorphism is suspected.

Performance Data Comparison

| Metric | Manual Capillary | Automated Opto-Electronic | DSC (Heat Flux) |

| Precision (Repeatability) | ± 1.0 – 2.0 °C | ± 0.3 – 0.5 °C | ± 0.1 °C |

| Sample Required | ~5 mg | ~3 mg | 2–5 mg |

| Ramp Rate Control | Poor (Manual) | Excellent (Feedback Loop) | Superior (PID Control) |

| Polymorph Detection | Impossible | Difficult (Visual only) | Excellent (Exothermic transitions) |

| Throughput | 1 sample/15 mins | 3–6 samples/15 mins | 1 sample/45 mins |

Validated Experimental Protocol (Automated Method)

Objective: Determine the thermodynamic melting point (Clear Point) of Cyclohexyl 4-fluorophenyl ketone with < 0.5°C deviation.

Phase 1: Sample Preparation (The Critical Variable)

-

Step 1: Drying. Ensure the sample is dried in a vacuum oven at 30°C for 4 hours. Solvent inclusions (e.g., hexane/ethyl acetate from recrystallization) will depress the MP (Colligative Property depression).

-

Step 2: Comminution. Grind the sample into a fine, free-flowing powder using an agate mortar.

-

Why? Coarse crystals create air pockets in the capillary, acting as insulators and causing uneven heating (thermal lag).

-

-

Step 3: Packing. Fill the capillary to a height of 2–3 mm . Tap the capillary on a hard surface or use the instrument's packing wire to ensure a tight bed.

-

Validation Check: If the sample height > 4 mm, the thermal gradient across the sample will widen the observed melting range artificially.

-

Phase 2: Instrument Parameters

-

Start Temperature: 45°C (Provides a 10–15°C thermal equilibration buffer before the expected melt).

-

Ramp Rate:

-

Fast Ramp: 5°C/min (To determine approximate melt).

-

Analysis Ramp:1.0°C/min (Crucial for equilibrium conditions).

-

-

Stop Temperature: 90°C.

-

Detection Threshold: Set "Onset" at 10% transmission change and "Clear Point" at 90% transmission change.

Phase 3: Execution & Analysis

-

Insert the capillary into the furnace block.

-

Initiate the linear ramp.

-

Observe: Watch for "sweating" (droplets on capillary walls) prior to melting. This indicates solvent release or sublimation.

-

Record:

-

Onset Temperature (

): First liquid meniscus forms. -

Clear Point (

): Sample is completely transparent.

-

-

Criteria: The range (

) must be ≤ 2.0°C for the sample to be considered "Pure."

Decision Logic & Workflow

The following diagram illustrates the decision-making process for a researcher handling this intermediate.

Figure 1: Logical workflow for purity assessment. Note the feedback loop for recrystallization if the melting range exceeds 2°C.

Troubleshooting & Scientific Nuance

Issue: Sublimation

Fluorinated ketones often possess high vapor pressures. If the sample disappears or fogs the top of the capillary before melting:

-

Solution: Use a sealed capillary . Flame-seal the open end of the glass tube to create a closed system. This suppresses sublimation and forces the solid-liquid transition.

Issue: Polymorphism

If you observe two distinct melting endotherms (e.g., one at 60°C and another at 72°C) or if the solid melts, resolidifies, and melts again:

-

Diagnosis: The compound is exhibiting polymorphism (common in fluorinated aromatics).

-

Action: Switch immediately to DSC . Run a "Heat-Cool-Heat" cycle to erase the thermal history and identify the stable thermodynamic form.

References

-

Chemical Identity: Cyclohexyl 4-fluorophenyl ketone. CAS 85014-02-4.[3][4][5][6] National Center for Biotechnology Information. PubChem Compound Summary. Accessed Oct 2023. Link

- Synthesis Context: Tacke, R., et al. (1993). "Sila-analogues of nifedipine-like dialkyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates." Journal of Organometallic Chemistry. (Contextual reference for p-fluoro-hexahydro-sila-difenidol precursors).

-

Methodology Standard: United States Pharmacopeia (USP) <741>. "Melting Range or Temperature."[7][8][9][10][11] Link

-

Analogue Data: Cyclohexyl phenyl ketone (CAS 712-50-5) Melting Point Data. NIST Chemistry WebBook.[12][13] Link

-

Analogue Data: 4,4'-Difluorobenzophenone (CAS 345-92-6) Melting Point Data. NIST Chemistry WebBook.[12][13] Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. Cyclopropyl 4-fluorophenyl ketone | C10H9FO | CID 69876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CYCLOHEXYL 4-FLUOROPHENYL KETONE CAS#: 85014-02-4 [amp.chemicalbook.com]

- 4. CYCLOHEXYL 4-FLUOROPHENYL KETONE CAS#: 85014-02-4 [amp.chemicalbook.com]

- 5. m.chem960.com [m.chem960.com]

- 6. m.chem960.com [m.chem960.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. prod.adv-bio.com [prod.adv-bio.com]

- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 10. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 11. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 12. chemeo.com [chemeo.com]

- 13. Phenyl cyclohexyl ketone [webbook.nist.gov]

Executive Summary: The Fluorine "Fingerprint" in Drug Discovery

Topic: Precision Assignment of Fluorinated Aromatic Carbons: A Comparative

Fluorine is a cornerstone of modern medicinal chemistry, present in over 20% of approved pharmaceuticals (e.g., Atorvastatin, Fluoxetine). However, for the analytical scientist, the introduction of a fluorine atom (

This guide objectively compares the three primary strategies for assigning fluorinated aromatic carbons: Multiplet Analysis (J-based) , Broadband

Part 1: The Physics of C-F Coupling (The Baseline)

Before comparing methodologies, one must understand the predictable "fingerprint" fluorine leaves on the aromatic ring. Unlike protons, fluorine coupling constants (

Table 1: Typical

| Position Relative to F | Coupling Type | Typical | Multiplet Appearance (Mono-F) |

| Ipso (C-F) | 230 – 275 Hz | Large Doublet | |

| Ortho (C-C-F) | 15 – 35 Hz | Medium Doublet | |

| Meta (C-C-C-F) | 3 – 10 Hz | Small Doublet | |

| Para (C-C-C-C-F) | 0 – 3 Hz | Singlet or Broadened Peak |

Senior Scientist Insight: Watch out for the "Virtual Coupling" trap. In polyfluorinated rings (e.g., pentafluorophenyl groups), the strong

F-F coupling can create second-order effects in the C spectrum, making peaks appear as "pseudo-triplets" even when they are chemically doublets.

Part 2: Comparative Analysis of Assignment Strategies

Strategy A: Multiplet Analysis (The Standard Approach)

-

Method: Standard

C{ -

Mechanism: You observe the splitting patterns described in Table 1 directly.

-

Pros: Zero hardware cost; provides connectivity data (magnitude of

tells you the distance from F). -

Cons: Signal-to-Noise (S/N) ratio is cut by 50% (doublet) or 75% (quartet); severe overlap in polyfluorinated molecules.

Strategy B: F Decoupling (The Hardware Approach)

-

Method:

C{ -

Mechanism: Applies continuous wave (CW) or composite pulse decoupling (e.g., GARP, WALTZ-16) on the

F channel during -

Pros: Collapses all multiplets to singlets; restores full S/N; simplifies integration.

-

Cons: Requires a probe tunable to

F on the second/third channel (e.g., H/F/C probe); high power decoupling can cause sample heating (dielectric loss) due to

Strategy C: 2D F- C HMBC (The Topology Approach)

-

Method: Inverse detection (observe